(4-Amino-6-chloropyridin-2-yl)methanol
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Overview
Description
(4-Amino-6-chloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is a derivative of pyridine, featuring an amino group at the 4-position, a chlorine atom at the 6-position, and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-chloropyridin-2-yl)methanol typically involves the chlorination of 2-pyridinemethanol followed by the introduction of an amino group at the 4-position. One common method involves the reaction of 2-pyridinemethanol with a chlorinating agent such as thionyl chloride to produce 2-chloromethylpyridine. This intermediate is then subjected to amination using ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-6-chloropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: (4-Amino-6-chloropyridin-2-yl)carboxylic acid
Reduction: this compound
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
(4-Amino-6-chloropyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-6-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the hydroxymethyl group at the 2-position allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-(hydroxymethyl)pyridine): Similar structure but lacks the amino group at the 4-position.
(6-Chloropyridin-2-yl)methanol: Similar structure but lacks the amino group at the 4-position.
(4-Amino-2-(hydroxymethyl)pyridine): Similar structure but lacks the chlorine atom at the 6-position
Uniqueness
(4-Amino-6-chloropyridin-2-yl)methanol is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H7ClN2O |
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Molecular Weight |
158.58 g/mol |
IUPAC Name |
(4-amino-6-chloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
HFTFAGHREQLPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CO)Cl)N |
Origin of Product |
United States |
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